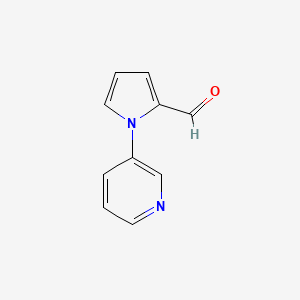

1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde

Vue d'ensemble

Description

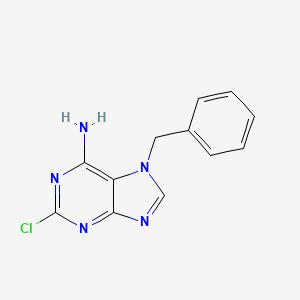

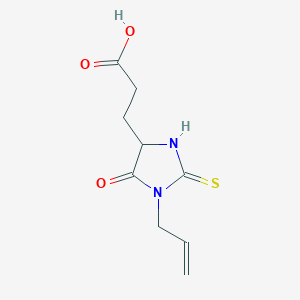

The compound "1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde" is a chemical entity that has been the subject of various studies due to its potential applications in the field of chemistry and materials science. This compound is characterized by the presence of both pyridine and pyrrole rings, which are known for their electron-rich nature and ability to participate in various chemical reactions. The aldehyde group attached to the pyrrole ring makes it a versatile intermediate for the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of related pyrrole aldehyde compounds has been reported in the literature. For instance, the synthesis of "1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde" involves a multi-step process starting from commercially available pyrrole, which includes acylation and nucleophilic substitution reactions, achieving a total yield of 65% for the target compound . Similarly, the synthesis of pyridine-3-carbaldehyde thiosemicarbazone involves a Schiff base condensation reaction between thiosemicarbazide and pyridine-3-carbaldehyde .

Molecular Structure Analysis

The molecular structure of pyridine-3-carbaldehyde thiosemicarbazone, a related compound, has been determined using single-crystal X-ray crystallography, revealing a monoclinic crystallographic system with a P21/n space group . The structure of dimethylindium-pyridine-2-carbaldehyde oximate, another related compound, consists of a row of five fused rings with a central 6-membered InONInON ring and two intervening 5-membered InNCCN rings, indicating a 5-coordinate geometry for the indium atoms .

Chemical Reactions Analysis

The reactivity of pyridine-2-carbaldehyde oxime, a compound similar to the one of interest, has been studied in reactions with organo-derivatives of Group III elements, forming oximates that are generally dimeric in benzene . Pyrrole-2-carbaldehyde thiosemicarbazones have been used to form complexes with nickel(II) and palladium(II), demonstrating the ability of the pyrrole aldehyde moiety to act as a ligand in coordination chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine-3-carbaldehyde thiosemicarbazone have been investigated using density functional theory (DFT) and quantum theory of atoms in molecules (QTAIM), revealing the potential of this compound as a molecular wire with stable electronic and vibrational properties under an external electric field . The crystal structure of dimethylindium-pyridine-2-carbaldehyde oximate further supports the coordination ability of the oximate group and provides insights into the geometry and bonding of the compound .

Applications De Recherche Scientifique

-

Pyrrole-2-carboxaldehyde Derivatives

- Scientific Field : Biochemistry and Pharmacology .

- Application Summary : Pyrrole-2-carboxaldehyde (Py-2-C) derivatives have been isolated from many natural sources, including fungi, plants (roots, leaves, and seeds), and microorganisms . The well-known diabetes molecular marker, pyrraline, which is produced after sequential reactions in vivo, has a Py-2-C skeleton .

- Methods of Application : Py-2-Cs can be chemically produced by the strong acid-catalyzed condensation of glucose and amino acid derivatives in vitro .

- Results or Outcomes : These observations indicate the importance of the Py-2-C skeleton in vivo and suggest that molecules containing this skeleton have various biological functions .

-

Pyrrolopyrazine Derivatives

- Scientific Field : Medicinal Chemistry .

- Application Summary : Pyrrolopyrazine as a biologically active scaffold contains pyrrole and pyrazine rings. Compounds with this scaffold have widely exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

- Methods of Application : This review explained various synthetic routes for pyrrolopyrazine derivatives, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .

- Results or Outcomes : According to the findings, pyrrolo [1,2- a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3- b] pyrazine derivatives showed more activity on kinase inhibition .

Propriétés

IUPAC Name |

1-pyridin-3-ylpyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c13-8-10-4-2-6-12(10)9-3-1-5-11-7-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNJLQAHCCSBMCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)N2C=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80390032 | |

| Record name | 1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde | |

CAS RN |

383136-42-3 | |

| Record name | 1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[3-(methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B1274506.png)

![5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B1274531.png)

![[3-(1H-Benzoimidazol-2-yl)-propyl]-methyl-amine](/img/structure/B1274548.png)